molecular formula C14H18BrN7 B12225822 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Cat. No.: B12225822
M. Wt: 364.24 g/mol
InChI Key: FYGVZRBNLXUFAR-UHFFFAOYSA-N
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Description

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a dimethylpyrimidine group

Preparation Methods

The synthesis of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multiple steps. One common synthetic route starts with the bromination of pyrimidine to form 5-bromopyrimidine. This intermediate is then reacted with piperazine to yield 5-bromo-2-(piperazin-1-yl)pyrimidine . The final step involves the reaction of this intermediate with N,N-dimethylpyrimidin-4-amine under specific conditions to form the target compound. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function . The piperazine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar compounds to 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine include:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

Molecular Formula

C14H18BrN7

Molecular Weight

364.24 g/mol

IUPAC Name

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C14H18BrN7/c1-20(2)12-7-13(19-10-18-12)21-3-5-22(6-4-21)14-16-8-11(15)9-17-14/h7-10H,3-6H2,1-2H3

InChI Key

FYGVZRBNLXUFAR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=C(C=N3)Br

Origin of Product

United States

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